2-chloro-5-(2-fluoroethoxy)pyridine
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Overview
Description
2-chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a 2-fluoroethoxy group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-fluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP). This reaction yields 2-chloro-5-pentafluoroethylpyridine, which can then be further modified to introduce the 2-fluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-fluoroethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the second position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling reactions: The pyridine ring can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide .
Scientific Research Applications
2-chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active pyridine derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-fluoroethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chlorine and fluoroethoxy groups may influence its binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyridine
- 2-chloro-5-(chloromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of various organic molecules .
Properties
CAS No. |
1543200-73-2 |
---|---|
Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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